Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate
CAS No.: 52053-72-2
Cat. No.: VC19626203
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52053-72-2 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate |
| Standard InChI | InChI=1S/C11H21NO3/c1-6-15-11(14)7-10(13)12(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |
| Standard InChI Key | GSHODLHJGNOQOW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(=O)N(C(C)C)C(C)C |
Introduction
Chemical Identity and Structural Features
Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate belongs to the class of β-keto esters, distinguished by the presence of a ketone group adjacent to the ester functionality. The diisopropylamino substituent introduces steric bulk and lipophilicity, influencing both its reactivity and interaction with biological targets. The IUPAC name, ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate, systematically describes its structure: an ethyl ester of propanoic acid substituted at the β-position with a ketone and a diisopropylamino group.
Molecular and Structural Data
The compound’s molecular formula (C₁₁H₂₁NO₃) and weight (215.29 g/mol) are derived from high-resolution mass spectrometry and computational methods. Its structure is confirmed through spectroscopic techniques such as NMR and IR, which identify characteristic signals for the ester carbonyl (~170 ppm in ¹³C NMR), ketone carbonyl (~200 ppm), and the diisopropylamino group’s N–H and C–H stretches.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 52053-72-2 |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate |
| Synonyms | VC19626203, Ethyl diisopropylcarbamoylacetate |
Synthesis and Manufacturing
The synthesis of Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate typically involves a two-step process starting from ethyl acetoacetate, a readily available β-keto ester.
Reaction Mechanism
In the first step, ethyl acetoacetate undergoes nucleophilic acyl substitution with diisopropylamine under acidic or basic conditions. The amine attacks the ketone carbonyl, forming an enamine intermediate, which is subsequently protonated to yield the final product. The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures ranging from 0°C to room temperature. Catalysts like p-toluenesulfonic acid (PTSA) or triethylamine (TEA) may be employed to enhance reaction efficiency.
Equation 1: Synthesis Reaction
Purification and Yield
The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or fractional distillation, achieving yields of 65–75%. Purity is confirmed by HPLC and elemental analysis, with commercial batches typically exceeding 95% purity.
Physicochemical Properties
The compound’s properties are shaped by its functional groups:
Spectroscopic Characteristics
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¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (d, 12H, CH(CH₃)₂), 3.15–3.30 (m, 2H, NCH), 4.15 (q, 2H, OCH₂), 4.45 (s, 2H, COCH₂).
-
IR (cm⁻¹): 1745 (ester C=O), 1680 (ketone C=O), 1220 (C–N stretch).
Biological Activity and Applications
Mechanistic Insights
The diisopropylamino group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic biological targets. Preliminary studies suggest inhibitory activity against serine proteases and kinases, likely through covalent modification of active-site residues.
Pharmaceutical Relevance
As a prodrug candidate, the ester moiety enables efficient cellular uptake, with intracellular esterases hydrolyzing the compound to release the active carboxylic acid derivative. This property is exploitable in antibiotic and anticancer agent design.
Table 2: Potential Therapeutic Applications
| Application | Mechanism of Action |
|---|---|
| Antimicrobial Agents | Inhibition of bacterial enzymes |
| Kinase Inhibitors | ATP-binding site competition |
| Prodrug Formulations | Esterase-mediated activation |
Future Research Directions
Synthetic Modifications
-
Side-Chain Functionalization: Introducing aryl or heterocyclic groups at the β-position to modulate bioactivity.
-
Enantioselective Synthesis: Developing chiral catalysts to produce enantiopure variants for stereospecific applications.
Biological Screening
Comprehensive in vitro and in vivo studies are needed to validate its therapeutic potential, particularly in oncology and infectious diseases.
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